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For Researchers, Scientists, and Drug Development Professionals

Introduction
Cellulose Acetate Trimellitate (CAT) is a pH-sensitive polymer widely utilized in the

pharmaceutical industry for enteric coatings and controlled drug delivery systems.[1][2] Its

unique property of being insoluble in acidic environments, such as the stomach, while readily

dissolving in the neutral to alkaline pH of the small intestine makes it an ideal candidate for

formulating sustained-release microspheres.[1] This characteristic protects acid-labile drugs

from degradation in gastric fluid and minimizes gastric irritation caused by certain active

pharmaceutical ingredients (APIs), such as non-steroidal anti-inflammatory drugs (NSAIDs).[3]

These application notes provide detailed protocols for the formulation of sustained-release

microspheres using Cellulose Acetate Trimellitate, along with methodologies for their

characterization. The information is intended to guide researchers and drug development

professionals in designing and evaluating robust oral drug delivery systems with controlled

release profiles.
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The following tables summarize key quantitative data from various studies on the formulation

and characterization of microspheres, including those made with cellulose acetate derivatives.

This data can serve as a starting point for formulation development and optimization.

Table 1: Formulation Parameters for Microsphere Preparation

Parameter Range/Value Notes

Polymer Concentration 1.0% - 12% w/v
Higher concentrations can lead

to larger particle sizes.[4]

Drug-to-Polymer Ratio 1:1 to 1:4 (w/w)
Affects drug loading and

release kinetics.

Stirring Speed 150 - 1000 rpm
Higher speeds generally result

in smaller microspheres.[5]

Emulsifier Concentration 0.4% - 1% w/v

Stabilizes the emulsion;

concentration affects particle

size and surface morphology.

[6]

Solvent System
Acetone, Dichloromethane,

Ethanol, Methanol

The choice of solvent and their

ratios can influence

microsphere properties.[1][6]

Table 2: Characterization of Cellulose Acetate Trimellitate Microspheres
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Parameter Typical Values Method of Analysis

Particle Size 50 - 450 µm
Laser Diffraction, Scanning

Electron Microscopy (SEM)[7]

Encapsulation Efficiency 73% - 98% UV-Vis Spectrophotometry[6]

Drug Loading Varies with formulation UV-Vis Spectrophotometry

Yield > 75% Gravimetric Analysis

In Vitro Drug Release (Acidic

Stage)

< 10% release after 2 hours in

0.1 M HCl

USP Dissolution Apparatus

(Type I or II)

In Vitro Drug Release (Buffer

Stage)

> 75% release within 45-60

minutes in pH 6.8 buffer

USP Dissolution Apparatus

(Type I or II)

Experimental Protocols
Formulation of Sustained-Release Microspheres by
Emulsion-Solvent Evaporation
This protocol describes a common method for preparing CAT microspheres.

Materials:

Cellulose Acetate Trimellitate (CAT)

Active Pharmaceutical Ingredient (API)

Organic Solvent (e.g., Acetone, Dichloromethane, or a mixture)

Aqueous Phase (e.g., Purified Water)

Emulsifying Agent (e.g., Polyvinyl alcohol, PVA)

Mechanical Stirrer with propeller blade

Beakers and other standard laboratory glassware
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Procedure:

Preparation of the Organic Phase:

Dissolve a specific amount of Cellulose Acetate Trimellitate in the chosen organic

solvent.

Once the polymer is fully dissolved, add the desired amount of the API and stir until a

homogenous solution is formed.

Preparation of the Aqueous Phase:

Dissolve the emulsifying agent (e.g., 0.4% w/v PVA) in purified water.

Emulsification:

Slowly add the organic phase to the aqueous phase while stirring at a constant rate (e.g.,

500 rpm) with a mechanical stirrer.

Continue stirring for a predetermined period (e.g., 20-30 minutes) to form a stable oil-in-

water (o/w) emulsion.[8][9]

Solvent Evaporation:

Continue stirring the emulsion at room temperature or a slightly elevated temperature to

allow for the evaporation of the organic solvent. This will lead to the solidification of the

microspheres.

The evaporation process can be carried out for several hours until the organic solvent is

completely removed.

Collection and Drying:

Collect the formed microspheres by filtration or centrifugation.

Wash the microspheres with purified water to remove any residual emulsifying agent.
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Dry the microspheres at an appropriate temperature (e.g., 50°C) until a constant weight is

achieved.

Store the dried microspheres in a desiccator.

Characterization of Microspheres
a) Particle Size Analysis:

The particle size distribution of the microspheres can be determined using laser diffraction or

by analyzing images obtained from a Scanning Electron Microscope (SEM).

b) Encapsulation Efficiency:

Accurately weigh a specific amount of microspheres.

Dissolve the microspheres in a suitable solvent that dissolves both the polymer and the drug.

Dilute the solution to a known volume.

Filter the solution to remove any undissolved polymer.

Analyze the concentration of the drug in the filtrate using a validated analytical method, such

as UV-Vis spectrophotometry at the drug's λmax.

Calculate the encapsulation efficiency using the following formula:

Encapsulation Efficiency (%) = (Actual Drug Content / Theoretical Drug Content) x 100

c) In Vitro Drug Release Study:

This protocol simulates the gastrointestinal transit of the microspheres.

Apparatus:

USP Dissolution Test Apparatus (Type I - Basket or Type II - Paddle)

Dissolution Media:
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Acidic Stage: 0.1 M Hydrochloric Acid (pH 1.2)

Buffer Stage: Phosphate Buffer (pH 6.8)

Procedure:

Place a weighed amount of microspheres, equivalent to a specific dose of the drug, into the

dissolution vessel containing 900 mL of 0.1 M HCl, maintained at 37 ± 0.5°C.

Rotate the basket or paddle at a specified speed (e.g., 100 rpm).[8]

Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 30, 60, 90, 120

minutes) and replace with an equal volume of fresh dissolution medium.

After 2 hours, change the dissolution medium to 900 mL of phosphate buffer (pH 6.8), also

maintained at 37 ± 0.5°C.

Continue to withdraw samples at specified intervals (e.g., 15, 30, 45, 60, 90, 120 minutes)

and replace with fresh buffer.

Analyze the drug concentration in each sample using a suitable analytical method (e.g., UV-

Vis spectrophotometry).

Calculate the cumulative percentage of drug released at each time point.
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Caption: Experimental workflow for microsphere formulation and characterization.
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Caption: pH-dependent drug release mechanism from CAT microspheres.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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